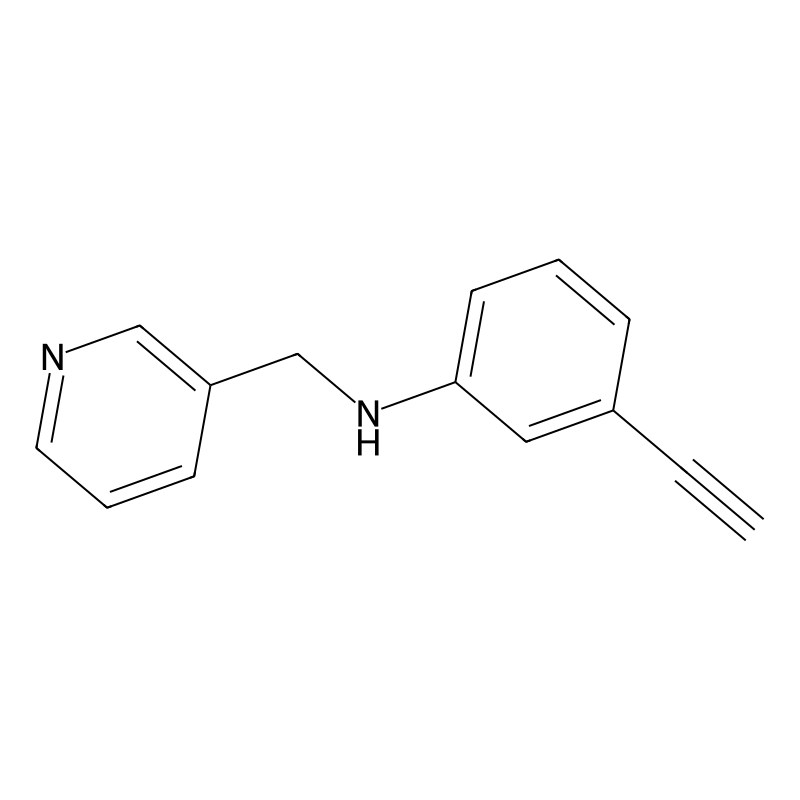

3-ethynyl-N-(pyridin-3-ylmethyl)aniline

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-ethynyl-N-(pyridin-3-ylmethyl)aniline is an organic compound characterized by its ethynyl group attached to a nitrogen atom, which is also linked to a pyridine ring and an aniline moiety. The chemical formula for this compound is , with a molecular weight of approximately 208.26 g/mol. The structure features a pyridine ring at one end, a phenyl group, and an ethynyl group, making it a member of the phenylalkylamines class of compounds .

- Alkyne Metathesis: The ethynyl group can undergo metathesis reactions, allowing for the formation of new carbon-carbon bonds.

- Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, which may lead to further functionalization.

- Oxidation Reactions: The compound may be oxidized under certain conditions, potentially altering the electronic properties and reactivity of the aromatic system .

3-ethynyl-N-(pyridin-3-ylmethyl)aniline has been studied for its biological activities, particularly as an inhibitor of specific enzymes. It has shown potential in inhibiting leukotriene A-4 hydrolase, an enzyme involved in inflammatory processes. This inhibition could have implications for treating inflammatory diseases . The compound's interaction with biological targets suggests it may possess pharmacological properties worth further exploration.

The synthesis of 3-ethynyl-N-(pyridin-3-ylmethyl)aniline can be achieved through several methods:

- Sonogashira Coupling: This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a base, allowing for the formation of the ethynyl group.

- Borylation followed by Suzuki Coupling: Initial borylation of the pyridine or aniline moiety can be followed by Suzuki coupling to introduce the ethynyl group.

- Direct Alkylation: Direct alkylation methods may also be employed where the pyridine is reacted with an appropriate alkylating agent that includes the ethynyl functionality .

The compound has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery aimed at treating inflammatory diseases.

- Material Science: Its unique structure could be useful in designing new materials with specific electronic or optical properties.

- Organic Synthesis: It can act as a building block in organic synthesis for creating more complex molecules .

Studies on 3-ethynyl-N-(pyridin-3-ylmethyl)aniline have focused on its interactions with biological macromolecules, particularly enzymes involved in inflammatory pathways. The inhibition of leukotriene A-4 hydrolase suggests that this compound could modulate inflammatory responses by affecting leukotriene metabolism. Further studies are necessary to elucidate its full pharmacological profile and potential side effects .

Several compounds share structural similarities with 3-ethynyl-N-(pyridin-3-ylmethyl)aniline. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Ethynyl-N-(pyridin-4-ylmethyl)aniline | Similar structure with pyridine at position 4 | Different position of the nitrogen substituent |

| N-(pyridin-2-ylmethyl)aniline | Contains a pyridine ring at position 2 | Different biological activity potential |

| 3-Ethynyl-N-(1H-indazol-7-ylmethyl)aniline | Indazole instead of pyridine | Potentially different reactivity due to indazole |

| N-(pyridin-3-ylethyl)aniline | Ethylene linker instead of ethynyl | Altered electronic properties |

These compounds illustrate variations in nitrogen positioning and functional groups that can significantly affect their reactivity and biological activity.